2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that features a 1,3-oxazole ring substituted with a methyl group at the 5-position and an ethanamine group at the 4-position The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-methyl-1,3-oxazole and ethylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of 2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The amine group can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxazole N-oxides or imines.
Reduction: Hydrogenated oxazole derivatives.
Substitution: N-alkyl or N-acyl derivatives of the ethanamine group.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxazole ring, which is a common motif in many natural products, suggests that it could interact with biological targets in a meaningful way.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Compounds containing oxazole rings have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its hydrochloride form makes it more manageable in aqueous solutions, facilitating its use in various chemical processes.
Mechanism of Action
The mechanism by which 2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The ethanamine group can further enhance binding affinity through ionic interactions with negatively charged residues.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine: The free base form without the hydrochloride salt.
2-(5-methyl-1,3-oxazol-4-yl)ethanol: An alcohol derivative where the amine group is replaced by a hydroxyl group.
5-methyl-1,3-oxazole: The parent compound without the ethanamine substitution.
Uniqueness
2-(5-methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride is unique due to its combination of the oxazole ring and ethanamine group, which imparts distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2408959-63-5 |
---|---|
Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.